2,3-O-Isopropylidenyl euscaphic acid

Beschreibung

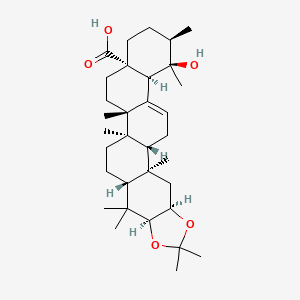

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZFGGRLJUNFM-LIOKCZDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: A Triterpenoid with Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2,3-O-Isopropylidenyl euscaphic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented biological activities of its parent compound, euscaphic acid, and related triterpenoids. The information presented herein serves as a foundational resource to inform and guide future research into this specific derivative.

Executive Summary

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has demonstrated notable anticancer properties, including the induction of apoptosis and inhibition of key cell signaling pathways implicated in tumor growth and proliferation. This technical guide synthesizes the current understanding of euscaphic acid's mechanism of action, with a focus on its interaction with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols and quantitative data from studies on euscaphic acid are provided to serve as a robust starting point for the investigation of its 2,3-O-isopropylidenyl derivative.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its basic properties can be derived from its chemical structure and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 220880-90-0 | Chemical Supplier Data |

| Molecular Formula | C₃₃H₅₂O₅ | Chemical Supplier Data |

| Molecular Weight | 528.8 g/mol | Chemical Supplier Data |

| Chemical Structure | Euscaphic acid with an isopropylidene group protecting the hydroxyl groups at positions 2 and 3. | Inferred from name |

| Parent Compound | Euscaphic Acid | Scientific Literature |

| Compound Class | Triterpenoid | Scientific Literature |

Biological Activity of the Parent Compound: Euscaphic Acid

Euscaphic acid has been identified as a promising anticancer agent, with research highlighting its effects on various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Anticancer Activity

Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells.[1] This activity is attributed to its ability to induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing tumor cells from dividing and multiplying.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism underlying the anticancer effects of euscaphic acid is its ability to suppress the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[2][3][4] Euscaphic acid has been observed to decrease the expression of key proteins in this pathway, including phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) in NPC cells.[1]

DNA Polymerase Inhibition

Euscaphic acid has also been identified as an inhibitor of DNA polymerases.[5][6] Specifically, it inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β).[5][6] This activity contributes to its cytotoxic effects by interfering with DNA replication and repair in cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of euscaphic acid.

| Target | Cell Line/Organism | Assay | IC₅₀ Value | Reference |

| DNA Polymerase α | Calf | Enzyme Inhibition Assay | 61 µM | [5][6] |

| DNA Polymerase β | Rat | Enzyme Inhibition Assay | 108 µM | [5][6] |

| Cell Proliferation | Nasopharyngeal Carcinoma (CNE-1, C666-1) | Not specified | Effective at 5 and 10 µg/ml | Not specified in snippets |

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the likely points of inhibition by euscaphic acid.

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by euscaphic acid.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical experimental workflow for assessing the anticancer properties of a novel compound like this compound.

Caption: Experimental workflow for in vitro evaluation of anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of euscaphic acid and its derivatives.

Cell Culture

-

Cell Lines: Human nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE-1, C666-1) are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Western Blot Analysis

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., PI3K, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Future Directions

The derivatization of euscaphic acid to this compound may alter its pharmacokinetic and pharmacodynamic properties. Future research should focus on:

-

Direct Biological Evaluation: Conducting cytotoxicity, apoptosis, and cell cycle assays specifically with this compound to determine its anticancer efficacy.

-

Comparative Studies: Performing head-to-head comparisons with the parent compound, euscaphic acid, to assess any changes in potency and selectivity.

-

In Vivo Studies: Evaluating the antitumor activity of this compound in animal models of cancer.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative.

Conclusion

While direct experimental evidence for this compound is currently lacking, the substantial body of research on its parent compound, euscaphic acid, provides a strong rationale for its investigation as a potential anticancer agent. The established activity of euscaphic acid against the PI3K/Akt/mTOR pathway and its ability to induce apoptosis in cancer cells suggest that its 2,3-O-isopropylidenyl derivative is a promising candidate for further drug development. The experimental protocols and data presented in this guide offer a comprehensive framework for initiating and advancing such research endeavors.

References

- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

In-Depth Technical Guide on the Structure Elucidation of 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,3-O-Isopropylidenyl euscaphic acid. Euscaphic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4] The introduction of a 2,3-O-isopropylidenyl group can modify the compound's polarity and bioavailability, making the precise determination of its structure crucial for further drug development. This document outlines the logical workflow for structure elucidation, details a plausible synthetic protocol, and presents a thorough analysis of the spectroscopic data required to confirm the chemical structure of this compound.

Proposed Synthesis of this compound

The synthesis of this compound involves the protection of the vicinal diol at the C-2 and C-3 positions of euscaphic acid using an acetonide group. This is a common strategy in organic synthesis to selectively protect cis-diols. A plausible experimental protocol, adapted from established methods for acetonide protection of polyols, is presented below.[5][6][7]

Experimental Protocol: Acetonide Protection of Euscaphic Acid

-

Materials: Euscaphic acid, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (p-TSA), acetone (B3395972), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and deuterated chloroform (B151607) (CDCl3) for NMR analysis.

-

Procedure:

-

Dissolve euscaphic acid in a mixture of acetone and dichloromethane.

-

Add an excess of 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to initiate the reaction.

-

Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

-

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound is a multi-step process that relies on the synergistic use of various analytical techniques. The logical workflow for this process is depicted in the following diagram.

Spectroscopic Data and Interpretation

The confirmation of the structure of this compound is primarily based on the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular formula is C33H52O5, with a corresponding molecular weight of 528.77 g/mol .[2][8] Based on the mass spectrum of the parent compound, euscaphic acid, which shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4, the derivative is expected to exhibit a deprotonated molecular ion [M-H]⁻ at approximately m/z 527.4.[9]

| Ion | Description | Expected m/z |

| [M-H]⁻ | Deprotonated molecular ion | 527.4 |

| [M-CH3]⁻ | Loss of a methyl group from the isopropylidene moiety | 512.4 |

| [M-H-H2O]⁻ | Loss of water | 509.4 |

| [M-H-CO2]⁻ | Loss of carbon dioxide | 483.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands as listed in the table below.

| Functional Group | Description | Expected Wavenumber (cm⁻¹) |

| O-H | Carboxylic acid hydroxyl | 3400-2400 (broad) |

| C-H | Aliphatic C-H stretching | 2970-2850 |

| C=O | Carboxylic acid carbonyl | ~1700 |

| C=C | Alkene C=C stretching | ~1640 |

| C-O | C-O stretching of acetal (B89532) and alcohols | 1200-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structure elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are inferred from the known data of euscaphic acid and its analogues.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the triterpenoid backbone and the newly introduced isopropylidene group. The presence of two new singlet signals in the upfield region (around δ 1.3-1.5 ppm) corresponding to the two methyl groups of the isopropylidene moiety is a key indicator of successful synthesis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, along with DEPT experiments, will confirm the number and type of carbon atoms. The presence of a new quaternary carbon signal around δ 100 ppm (the ketal carbon) and two new methyl carbon signals around δ 25-30 ppm further supports the formation of the acetonide.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Isopropylidene CH₃ | ~1.3-1.5 (2 x s, 6H) | ~25-30 (2 x q) |

| Isopropylidene C | - | ~100 (s) |

| H-2 | ~3.5-4.0 (m) | ~75-80 (d) |

| H-3 | ~3.5-4.0 (m) | ~75-80 (d) |

| H-12 | ~5.3 (t) | ~125 (d) |

| C-13 | - | ~138 (s) |

| C-28 (COOH) | - | ~180 (s) |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Chemical Structure

The elucidated structure of this compound is presented below.

Conclusion

The structure of this compound can be unequivocally determined through a systematic approach involving synthesis, purification, and comprehensive spectroscopic analysis. The key to confirming the structure lies in the identification of the isopropylidene group in the NMR spectra and the determination of the correct molecular weight by mass spectrometry. This detailed structural information is paramount for understanding its structure-activity relationship and for its potential application in drug discovery and development.

References

- 1. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. realgenelabs.com [realgenelabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetonides [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 9. researchgate.net [researchgate.net]

Unveiling 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide to Its Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid. While initially reported as isolated from a natural source, the evidence strongly suggests that this compound is likely an artifact formed during extraction and isolation processes. This document details the known botanical source of its parent compound, presents a comprehensive experimental protocol for its isolation, summarizes quantitative data, and discusses its biological activity, including its role in cell cycle arrest. The information is intended to support further research and drug development endeavors related to euscaphic acid and its derivatives.

Natural Sources and the Question of Natural Occurrence

Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a well-documented phytochemical found in various plant species. However, its derivative, this compound, has a more ambiguous origin.

Identified Source of the Isopropylidene Derivative

The only documented isolation of a compound identified as "3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid" is from the roots of Rubus aleaefolius Poir., a plant belonging to the Rosaceae family.

Natural Product or Procedural Artifact?

The presence of the isopropylidene group, which is a cyclic ketal formed from a diol and acetone (B3395972), raises significant questions about the natural occurrence of this compound. The formation of acetonides is a common chemical reaction used to protect 1,2- and 1,3-diols. It is highly probable that this derivative is an artifact formed during the laboratory isolation process, where acetone or an acetone-containing solvent may have been used. The parent compound, 2α,3α,19α,23-tetrahydroxy-urs-12-en-28-oic acid, possesses the necessary diol structure for this reaction to occur under acidic or enzymatic conditions that might be present during extraction and purification. While the original research paper states the compound was "obtained from" the plant material, this does not preclude the possibility of it being an artifact.

Quantitative Data

The isolation of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid from Rubus aleaefolius yielded a specific quantity of the pure compound. This data is crucial for researchers aiming to replicate the isolation or to estimate the potential yield from the plant material.

| Plant Source | Plant Part | Starting Material (kg) | Yield of Pure Compound (mg) | Percentage Yield (%) |

| Rubus aleaefolius Poir. | Roots | 3 | 26.8 | 0.00089% |

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid from the roots of Rubus aleaefolius.

Extraction

-

Initial Extraction: The air-dried and powdered roots of R. aleaefolius (3 kg) are extracted with 60% aqueous alcohol.

-

Solvent Partitioning: The resulting alcoholic extract is suspended in water and then successively partitioned with chloroform (B151607) and ethyl acetate (B1210297).

Isolation and Purification

-

Bioassay-Guided Fractionation: The ethyl acetate extract, showing inhibitory activity on the cell cycle of tsFT210 cells, is subjected to further separation.

-

Chromatography: The active ethyl acetate extract is separated by repeated solvent-extraction, silica (B1680970) gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

-

Recrystallization: The purified compound is obtained as white crystals through recrystallization from methanol.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including:

-

Mass Spectrometry: Negative High-Resolution Selected Ion Monitoring Mass Spectrometry (HR-SIMS-MS) to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments to establish the complete chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid has been shown to inhibit the mammalian cell cycle at the G0/G1 phase.

Cell Cycle Arrest

The compound was found to inhibit the cell cycle progression of asynchronously cultured tsFT210 cells at the G0/G1 phase with a Minimum Inhibitory Concentration (MIC) value of 183.8 µmol/L.

Postulated Signaling Pathways

While the specific molecular targets of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid have not been elucidated, the G0/G1 phase of the cell cycle is regulated by a complex network of signaling pathways. It is plausible that this compound, like other ursane-type triterpenoids, interacts with key regulators within these pathways.

The G0/G1 transition and progression through the G1 phase are controlled by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2, which are activated by their regulatory partners, the D-type and E-type cyclins. The activity of these complexes is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. The retinoblastoma protein (Rb) acts as a crucial checkpoint. In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 and CDK2 releases E2F, allowing cell cycle progression.

Key signaling pathways that converge on these cell cycle regulators include the Ras/MAPK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer. It is hypothesized that 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid may exert its cytostatic effect by modulating one or more components of these pathways, leading to the observed G0/G1 arrest.

Visualizations

Experimental Workflow

Caption: Isolation workflow for the target compound.

Postulated Signaling Pathway for G0/G1 Cell Cycle Arrest

Caption: Postulated signaling pathways in G0/G1 arrest.

Conclusion

This compound, more accurately described as 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, is a compound of interest due to its demonstrated ability to induce G0/G1 cell cycle arrest. While its natural occurrence is questionable and likely the result of an artifact of the isolation process from Rubus aleaefolius, the study of this compound and its parent molecule, euscaphic acid, provides valuable insights for the development of novel therapeutic agents. Further research is warranted to elucidate its precise molecular targets within the cell cycle regulatory network and to explore the potential of related natural triterpenoids in oncology and other therapeutic areas. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of these complex natural and semi-natural products.

A Technical Guide to the Isolation of Triterpenoids from Rubus aleaefolius with a Focus on 2,3-O-Isopropylidenyl Euscaphic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating pentacyclic triterpenoids from the roots of Rubus aleaefolius. Particular attention is given to the isolation of an isopropylidenyl derivative of a euscaphic acid-related compound, which serves as a practical guide for obtaining similar natural products. This guide includes detailed experimental protocols, quantitative data from the isolation process, and a discussion of the relevant biological context, including associated signaling pathways.

Introduction: The Phytochemical Landscape of Rubus aleaefolius

Rubus aleaefolius Poir., a plant from the Rosaceae family, is recognized in traditional medicine and has been a subject of phytochemical investigation. The roots of this plant are a rich source of bioactive compounds, particularly pentacyclic triterpenoids. Bioassay-guided fractionation has led to the identification of several key constituents, including β-Sitosterol, 1β-Hydroxyeuscaphic acid, Oleanolic acid, Myrianthic acid, Euscaphic acid, and Tomentic acid[1][2]. Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a notable triterpenoid (B12794562) found in various medicinal plants and is often used as a marker for quality control due to its pharmacological activities[3][4][5].

This guide focuses on the isolation of a specific derivative, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, which was successfully isolated from R. aleaefolius and identified as a new cell cycle inhibitor[6][7]. The detailed protocol for its extraction and purification serves as a valuable blueprint for researchers working on natural product isolation from this genus.

Experimental Protocol: Isolation and Purification

The following protocol is adapted from a successful bioassay-guided isolation of a novel pentacyclic triterpene from the roots of Rubus aleaefolius[6].

2.1. Plant Material and Initial Extraction

-

Starting Material: 3 kg of dried roots of R. aleaefolius.

-

Extraction Solvent: 60% aqueous alcohol.

-

Procedure: The dried roots are extracted with the aqueous alcohol solution to yield a crude alcoholic extract.

2.2. Solvent Partitioning and Fractionation

-

The crude alcoholic extract is suspended in water.

-

Successive extractions are performed with chloroform (B151607) and then ethyl acetate (B1210297).

-

The ethyl acetate extract, identified as containing the active components, is collected for further separation.

2.3. Chromatographic Purification

-

Step 1: Silica (B1680970) Gel Column Chromatography: The active ethyl acetate extract is subjected to repeated silica gel column chromatography to separate constituents based on polarity.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest from the column chromatography are further purified using preparative HPLC.

-

Step 3: Recrystallization: The final step involves the recrystallization of the isolated compound to achieve high purity. Methanol is a suitable solvent for this purpose[6].

Isolation Workflow Diagram

References

- 1. Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) euscaphic acid, is a compound of growing interest in the scientific community. Euscaphic acid, the parent compound, is known for a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of euscaphic acid can modify its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of this compound, with a focus on quantitative data and experimental protocols.

Chemical Properties

This compound is a semi-synthetic derivative of euscaphic acid. The introduction of the isopropylidene ketal modulates the polarity of the molecule, which can impact its solubility and interaction with biological targets.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220880-90-0 | [1][2][3] |

| Molecular Formula | C₃₃H₅₂O₅ | [3][4] |

| Molecular Weight | 528.8 g/mol | [3][4] |

| Appearance | Powder | |

| Purity | >98% (HPLC) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |

Table 2: Spectral and Physical Data of the Structurally Related Compound 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid

| Property | Value |

| Melting Point | 196-198 °C |

| IR (KBr, cm⁻¹) | 3449 (OH), 3400-2400 (COOH), 1702 (COOH), 1638 (C=C), 1040 (C-O) |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to an O-isopropylidenyl group at δH 1.42 (s, 3H) and 1.40 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for the isopropylidenyl group at δC 19.22 (q), 29.38 (q), and 98.67 (s) |

| Mass Spectrometry | Positive ESI-MS m/z: 567 [M+Na]⁺; Negative ESI-MS m/z: 543 [M-H]⁻ |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound from euscaphic acid is not currently published. However, the synthesis can be inferred from general methods for the 2,3-O-isopropylidenation of vicinal diols in triterpenoids. This reaction typically involves the treatment of the diol with an acetone equivalent in the presence of an acid catalyst.

General Experimental Protocol for 2,3-O-Isopropylidenation of Triterpenoid Diols

This protocol is a representative method and may require optimization for the specific synthesis of this compound.

Materials:

-

Euscaphic acid

-

Anhydrous acetone

-

Anhydrous p-toluenesulfonic acid (TsOH) or another suitable acid catalyst

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Triethylamine (Et₃N) for quenching the reaction

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve euscaphic acid in anhydrous acetone.

-

Add an excess of 2,2-dimethoxypropane or 2-methoxypropene to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Biological Activity

While the biological profile of the parent compound, euscaphic acid, is more extensively studied, preliminary data indicates that this compound possesses noteworthy biological activities.

Hepatoprotective Effect

This compound has demonstrated a good hepatoprotective effect in an in vitro model using human liver cancer (HepG2) cells.

Table 3: Hepatoprotective Activity of this compound

| Assay | Cell Line | Result | Source |

| Hepatoprotective Activity | HepG2 | EC₅₀ = 88.36 ± 3.25 µM |

A detailed experimental protocol for this specific study is not publicly available as it is cited from a university thesis. However, a general protocol for assessing hepatoprotective effects in HepG2 cells is provided below.

General Experimental Protocol for In Vitro Hepatoprotective Assay

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Hepatotoxic agent (e.g., carbon tetrachloride (CCl₄) or acetaminophen)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Induce hepatotoxicity by adding a toxic agent (e.g., CCl₄) and incubate for a specified duration.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the control group (cells not treated with the toxic agent) and determine the EC₅₀ value.

Experimental Workflow for Hepatoprotective Assay

Caption: Workflow for assessing the in vitro hepatoprotective effect.

Cytotoxic Activity

This compound, isolated from the seeds of blackberry (Rubus fructicosus), has been reported to exhibit cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[6]

Quantitative data, such as IC₅₀ values, and detailed experimental protocols from the primary literature for this specific activity are not yet widely available. However, a general protocol for assessing cytotoxicity is provided.

General Experimental Protocol for In Vitro Cytotoxicity Assay

Materials:

-

HL-60 cells

-

Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

-

This compound

-

MTT or other viability reagents (e.g., trypan blue)

-

DMSO

-

PBS

-

96-well plates

Procedure:

-

Seed HL-60 cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Determine cell viability using a suitable method (e.g., MTT assay as described previously or trypan blue exclusion assay).

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the parent compound, euscaphic acid, is known to exert its anti-inflammatory effects by interfering with the TLR4-mediated NF-κB signaling pathway. It is plausible that the isopropylidenyl derivative may share or have modified activity on this pathway.

Furthermore, a study investigating natural products that activate the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) included this compound as a test compound.[7] This suggests a potential interaction with GPBAR1, a receptor involved in regulating glucose metabolism, energy expenditure, and inflammation.

Potential Signaling Pathway Involvement

Caption: Potential signaling pathways for this compound.

Conclusion

This compound is a promising derivative of a bioactive natural product. Early indications of its hepatoprotective and cytotoxic activities warrant further investigation. This technical guide summarizes the currently available data and provides general experimental frameworks for future research. The elucidation of its precise chemical properties, the development of a standardized synthesis protocol, and a deeper exploration of its mechanisms of action, including its effects on signaling pathways such as GPBAR1 and TLR4/NF-κB, will be crucial for realizing its full therapeutic potential. Researchers are encouraged to build upon this foundation to further characterize this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]

- 3. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. realgenelabs.com [realgenelabs.com]

- 5. acebiolab.com [acebiolab.com]

- 6. Granulocytic differentiation of HL-60 promyelocytic leukemia cells is associated with increased expression of Cul5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of HL-60 cells distinguishes between cytostatic and cytotoxic effects of the alkylphospholipid ET-18-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: Properties, Potential Synthesis, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited direct experimental data for 2,3-O-Isopropylidenyl euscaphic acid (CAS Number: 220880-90-0). This guide provides a comprehensive overview based on the known properties of its parent compound, euscaphic acid, and general chemical principles. The experimental protocols and biological activities detailed herein primarily pertain to euscaphic acid and serve as a foundation for potential research into its isopropylidenyl derivative.

Introduction

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid, identified as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, has been isolated from various plant species, including those of the Rosa genus, and has demonstrated a range of pharmacological activities.[1][2] The introduction of an isopropylidene group to protect the 2- and 3-hydroxyl moieties can modulate the compound's physicochemical properties, such as lipophilicity, which may in turn influence its biological activity, bioavailability, and pharmacokinetic profile. This modification is a common strategy in medicinal chemistry to explore structure-activity relationships.

This document summarizes the known chemical data for this compound, provides a putative synthesis pathway, and details the established biological activities and experimental protocols of its parent compound, euscaphic acid, to guide future research.

Physicochemical Properties

A summary of the available physicochemical data for this compound and its parent compound, euscaphic acid, is presented below.

| Property | This compound | Euscaphic Acid | Reference(s) |

| CAS Number | 220880-90-0 | 53155-25-2 | [1][3] |

| Molecular Formula | C₃₃H₅₂O₅ | C₃₀H₄₈O₅ | [1][3] |

| Molecular Weight | 528.8 g/mol | 488.7 g/mol | [1][3] |

| Appearance | Solid (presumed) | Solid | [1] |

| Purity | >98% (commercially available) | >98% (commercially available) | [2][3] |

| Melting Point | Not reported | 270 - 271 °C | [1] |

Synthesis and Characterization

While no specific synthesis protocol for this compound is detailed in the reviewed literature, a general and widely used method for the 2,3-O-isopropylidenation of diols can be proposed. This typically involves the reaction of the parent diol with acetone (B3395972) or a related acetal-forming reagent in the presence of an acid catalyst.

Proposed Synthetic Protocol

A plausible method for the synthesis of this compound from euscaphic acid would involve the following steps:

-

Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent, such as acetone or a mixture of acetone and an inert co-solvent like dichloromethane.

-

Acetal Formation: Add an acetal-forming reagent, such as 2,2-dimethoxypropane, and a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, neutralize the acid catalyst with a base, for instance, triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound.

A general workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

Biological Activities of Euscaphic Acid

The biological activities of the parent compound, euscaphic acid, have been investigated in several studies. These findings provide a strong basis for exploring the potential therapeutic applications of its derivatives.

Anti-Inflammatory Activity

Euscaphic acid has been shown to exhibit significant anti-inflammatory properties. In a study using a mouse model of atopic dermatitis, euscaphic acid (10 mg/kg) reduced serum IgE and IgG2a levels, mast cell infiltration in ear tissue, and pruritus.[4][5] It also reduces the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

The anti-inflammatory mechanism is believed to involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.

Caption: Euscaphic acid's anti-inflammatory signaling pathway.

Anticancer Activity

Euscaphic acid has demonstrated antiproliferative and pro-apoptotic effects in nasopharyngeal carcinoma cells (CNE-1 and C666-1) at concentrations of 5 and 10 µg/ml.[4] Its mechanism of action is linked to the silencing of the PI3K/AKT/mTOR signaling pathway.[6] More recently, network pharmacology and molecular docking studies have suggested that euscaphic acid may exert anti-tumor effects in non-Hodgkin lymphoma by targeting TNF, PTGS2, PPARG, and MMP9 through the IL-17 and PPAR signaling pathways.[7]

Caption: Euscaphic acid's role in the PI3K/AKT/mTOR signaling pathway.

Other Biological Activities

-

Hypoglycemic Effects: Euscaphic acid has been identified as a hypoglycemic agent in studies with alloxan-diabetic mice.[8]

-

Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) with an IC₅₀ of 35.9 µM and α-glucosidase with an IC₅₀ of 24.9 µM.[4]

A summary of the reported biological activities of euscaphic acid is provided in the table below.

| Activity | Model System | Key Findings | Reference(s) |

| Anti-inflammatory | Mouse model of atopic dermatitis; RAW 264.7 cells | Reduced serum IgE, IgG2a, and mast cell infiltration; Decreased NO, iNOS, and COX-2 production. | [4][5] |

| Anticancer | CNE-1 and C666-1 nasopharyngeal carcinoma cells | Inhibited proliferation and promoted apoptosis via the PI3K/AKT/mTOR pathway. | [4][6] |

| Hypoglycemic | Alloxan-diabetic mice | Significantly lowered plasma glucose levels. | [8] |

| Enzyme Inhibition | In vitro assays | Inhibited acetylcholinesterase (IC₅₀ = 35.9 µM) and α-glucosidase (IC₅₀ = 24.9 µM). | [4] |

Experimental Protocols for Euscaphic Acid

The following are summaries of experimental protocols used in the study of euscaphic acid, which can be adapted for its isopropylidenyl derivative.

Isolation of Euscaphic Acid from Rosa cymosa

-

Extraction: The roots of Rosa cymosa are subjected to extraction.

-

Chromatography: The crude extract is purified using various column chromatography techniques.

-

Semi-preparative HPLC: Final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: The chemical structure is confirmed by Nuclear Magnetic Resonance (NMR) data analysis and comparison with published literature.

-

Purity Determination: The purity (>98%) is determined by HPLC with a UV detector and an Agilent Eclipse XDB-C18 column (5 µm, 4.6 mm i.d. × 250 mm).[2]

In Vivo Atopic Dermatitis Mouse Model

-

Induction: Atopic dermatitis is induced in mice using difluoroethane and 2,4-dinitrochlorobenzene.

-

Treatment: Mice are treated with euscaphic acid (e.g., 10 mg/kg).

-

Analysis: Serum levels of IgE and IgG2a are measured. Ear tissue is collected for histological analysis of mast cell infiltration. Pruritic behaviors (e.g., scratching) are observed and quantified.[4]

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are co-treated with various concentrations of euscaphic acid.

-

Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression levels of iNOS and COX-2 proteins are determined by Western blotting.[4]

Future Directions

This compound represents an interesting candidate for further pharmacological investigation. Key areas for future research include:

-

Synthesis and Characterization: Development and optimization of a robust synthetic route for the compound, followed by full spectroscopic characterization (NMR, MS, IR).

-

Comparative Biological Evaluation: Direct comparison of the biological activities (e.g., anti-inflammatory, anticancer) of this compound with its parent compound, euscaphic acid, to determine the effect of the isopropylidene group on potency and efficacy.

-

Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative to assess its potential as a drug candidate.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

While direct research on this compound is currently limited, the substantial body of evidence for the potent biological activities of its parent compound, euscaphic acid, provides a strong rationale for its investigation. The isopropylidene modification may offer advantages in terms of physicochemical properties and bioavailability. The experimental protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this promising derivative.

References

- 1. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. realgenelabs.com [realgenelabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Euscaphic Acid and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Euscaphic acid, a pentacyclic triterpenoid (B12794562) derived from ursane (B1242777), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, hypoglycemic, and anti-cancer properties.[1][2][3][4][5] Understanding its biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This document provides a comprehensive overview of the putative biosynthetic pathway of euscaphic acid, details generalized experimental protocols for pathway elucidation, presents illustrative quantitative data, and visualizes the core metabolic route. While the complete enzymatic sequence leading to euscaphic acid is not fully elucidated in current literature, this guide constructs a scientifically plausible pathway based on established principles of triterpenoid biosynthesis.

Proposed Biosynthesis Pathway of Euscaphic Acid

Euscaphic acid is structurally defined as 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.[6] Its biosynthesis originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The pathway proceeds through the cyclization of 2,3-oxidosqualene (B107256) to form the ursane scaffold, followed by a series of specific oxidative modifications.

Upstream Pathway: Formation of the Triterpenoid Precursor

-

IPP and DMAPP Synthesis: Acetyl-CoA is converted through the MVA pathway (in the cytosol) or pyruvate (B1213749) and glyceraldehyde-3-phosphate are converted via the MEP pathway (in plastids) to generate the fundamental C5 units, IPP and DMAPP.

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).

-

Squalene (B77637) and 2,3-Oxidosqualene Formation: Two molecules of FPP are joined head-to-head by squalene synthase to form squalene (C30). Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the linear precursor for virtually all triterpenoids.

Downstream Pathway: Formation of the Ursane Scaffold and Euscaphic Acid

-

Cyclization to α-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, α-amyrin synthase, to produce α-amyrin. This step establishes the characteristic five-ringed ursane skeleton.

-

Oxidation to Ursolic Acid: The C-28 methyl group of α-amyrin undergoes a three-step oxidation, typically catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450), to form a carboxylic acid group, yielding ursolic acid. Ursolic acid is a known chemical precursor for the synthesis of various derivatives.[7]

-

Hydroxylation to Euscaphic Acid (Putative): The final steps involve a series of stereo-specific hydroxylations on the ursolic acid backbone at the C-2, C-3, and C-19 positions. These reactions are hypothesized to be catalyzed by distinct CYP450s. The precise enzymes and the sequence of these hydroxylations have yet to be characterized but are the key to converting the common triterpenoid, ursolic acid, into the specialized euscaphic acid.

Quantitative Data in Euscaphic Acid Biosynthesis

Specific quantitative data for the enzymes in the euscaphic acid pathway are not available. However, the following table provides illustrative kinetic data for representative enzyme classes involved in triterpenoid biosynthesis, which serves as a benchmark for future characterization studies.

| Enzyme Class (Illustrative) | Substrate | Km (µM) | kcat (s⁻¹) | Gene Family |

| α-Amyrin Synthase | 2,3-Oxidosqualene | 5 - 25 | 0.1 - 5.0 | OSC |

| Triterpenoid C-28 Oxidase | α-Amyrin | 10 - 50 | 0.05 - 2.0 | CYP716A family |

| Triterpenoid Hydroxylase (Putative) | Ursolic Acid | 15 - 100 | 0.01 - 1.5 | CYP450 family |

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor 2,3-oxidosqualene to euscaphic acid.

Caption: Figure 1. Putative biosynthetic pathway of Euscaphic Acid.

Experimental Protocols for Pathway Elucidation

To fully characterize the proposed biosynthetic pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are generalized protocols for key experiments.

Protocol 1: Identification and Cloning of Candidate Genes

This protocol describes the identification of candidate genes (specifically CYP450s) from a plant known to produce euscaphic acid, such as Rosa laevigata[6][8] or Euscaphis japonica.

Workflow Diagram

Caption: Figure 2. Workflow for identifying and cloning candidate genes.

Methodology:

-

Tissue Collection and RNA Extraction: Collect young, metabolically active tissues. Immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment.

-

Transcriptome Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Perform BLAST searches against curated protein databases (NCBI, UniProt) using known triterpenoid-modifying enzymes as queries to identify candidate genes.

-

Gene Cloning: Design primers based on the candidate gene sequences. Amplify the full-length open reading frame (ORF) from cDNA using high-fidelity DNA polymerase. Clone the PCR product into a suitable expression vector.

-

Sequence Verification: Confirm the sequence of the cloned insert via Sanger sequencing.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

This protocol details the functional characterization of candidate genes by expressing them in a heterologous host, such as Saccharomyces cerevisiae (yeast), and performing enzyme assays.

Methodology:

-

Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11) with the expression vector containing the candidate gene.

-

Microsome Isolation: Grow the transformed yeast culture and induce protein expression (e.g., with galactose). Harvest the cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains membrane-bound CYP450s, by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (50-200 µg)

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

Substrate (e.g., 50 µM ursolic acid, dissolved in DMSO)

-

NADPH (1 mM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

-

Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis:

-

Extract the reaction products with the organic solvent, evaporate to dryness, and re-dissolve in methanol.

-

Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify the hydroxylated products by comparing their retention times and mass spectra to authentic standards or predicted fragmentation patterns.

-

By systematically applying these protocols to the candidate genes, researchers can identify the specific enzymes responsible for each step in the euscaphic acid biosynthetic pathway, paving the way for targeted metabolic engineering and large-scale production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. researchgate.net [researchgate.net]

- 8. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Screening of Euscaphic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] Isolated from various medicinal plants such as Rubus alceaefolius and Folium Eriobotryae, it has demonstrated a range of biological activities including anti-inflammatory, anticancer, antioxidant, and hypoglycemic effects.[2][3][4] The therapeutic potential of natural products is often limited by factors such as poor bioavailability, limited solubility, and rapid metabolism.[5][6] Consequently, the synthesis and screening of euscaphic acid derivatives are a key strategy to overcome these limitations, enhance therapeutic efficacy, and develop novel drug candidates.

This technical guide provides a comprehensive overview of the preliminary in-vitro screening process for euscaphic acid derivatives. It details common experimental protocols, summarizes key quantitative data from existing literature, and visualizes the primary signaling pathways involved in their mechanism of action.

Key Biological Activities and Quantitative Data

In-vitro studies have primarily focused on the anticancer and anti-inflammatory potential of euscaphic acid and its related compounds. The cytotoxic effects have been evaluated against a variety of human cancer cell lines, while anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The following table summarizes the inhibitory concentrations (IC₅₀) and 50% growth inhibition (GI₅₀) values for euscaphic acid and its derivatives from published studies.

| Compound/Derivative | Target/Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Euscaphic Acid | Calf DNA polymerase α | Enzyme Inhibition | 61 | [7] |

| Euscaphic Acid | Rat DNA polymerase β | Enzyme Inhibition | 108 | [7] |

| Euscaphic Acid | Human MCF7 cells | Cytotoxicity (MTT) | 41 | [7] |

| Euscaphic Acid G (Derivative 1) | Human NCI-H460 cells | Cytotoxicity | 1.64 ± 0.87 | [8] |

| Hederagenin (Derivative 11) | Human HT-29 cells | Cytotoxicity | 2.11 ± 1.54 | [8] |

| Arjunic Acid (Derivative 12) | Human CEM cells | Cytotoxicity | 1.73 ± 0.64 | [8] |

Experimental Protocols

Effective in-vitro screening requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in the preliminary evaluation of euscaphic acid derivatives.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Objective: To determine the concentration at which a euscaphic acid derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Euscaphic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the euscaphic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[8]

Objective: To assess the ability of euscaphic acid derivatives to suppress the inflammatory response in vitro.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Euscaphic acid derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well microplates

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the euscaphic acid derivatives for 1-2 hours before inducing an inflammatory response.

-

Inflammation Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Include a positive control (LPS only) and a vehicle control (LPS + DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nitrite Measurement:

-

Prepare a standard curve using serial dilutions of the NaNO₂ solution.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

-

Data Analysis: Calculate the nitrite concentration in each sample using the NaNO₂ standard curve. Determine the percentage inhibition of NO production for each derivative concentration compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Workflows and Signaling Pathways

Understanding the experimental process and the molecular mechanisms of action is critical. The following diagrams, generated using Graphviz, illustrate a typical screening workflow and the key signaling pathways modulated by euscaphic acid.

In-Vitro Screening Workflow

PI3K/AKT/mTOR Signaling Pathway Inhibition

Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[3][7] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of euscaphic acid are partly attributed to its ability to block the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[13]

Conclusion and Future Directions

The preliminary in-vitro screening of euscaphic acid derivatives has revealed significant potential, particularly in the fields of oncology and inflammation. The data indicates that structural modifications can lead to compounds with potent cytotoxic and anti-inflammatory activities.[8][9] The primary mechanisms appear to involve the modulation of critical cellular signaling pathways such as PI3K/AKT/mTOR and NF-κB.[2][3]

Future research should focus on:

-

Synthesis of a broader range of derivatives to establish clear structure-activity relationships (SAR).

-

Screening against a wider panel of cancer cell lines , including multi-drug resistant strains.

-

In-depth mechanistic studies to identify direct molecular targets of the most promising lead compounds.

-

Pharmacokinetic and toxicological profiling (ADMET) to assess the drug-like properties of lead candidates before advancing to in-vivo models.

This systematic approach will be instrumental in translating the therapeutic promise of euscaphic acid into clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and in vitro cytotoxicity of novel ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid (C33H52O5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the parent compound, euscaphic acid. Direct experimental data on 2,3-O-Isopropylidenyl euscaphic acid is limited. This guide synthesizes the known properties of euscaphic acid, which are anticipated to be largely comparable to its isopropylidenyl derivative. The 2,3-O-isopropylidenyl modification is primarily a synthetic strategy to protect the cis-diol group, potentially enhancing lipophilicity and altering pharmacokinetic profiles. All biological data presented herein pertains to euscaphic acid unless otherwise specified.

Executive Summary

Euscaphic acid, a pentacyclic triterpenoid, has demonstrated significant potential in preclinical studies as an anti-inflammatory and anti-cancer agent. Its derivative, this compound, with the molecular formula C33H52O5 and a molecular weight of 528.8 g/mol , is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols associated with euscaphic acid, which serve as a foundational understanding for its isopropylidenyl derivative. Key areas of focus include its modulatory effects on critical signaling pathways such as NF-κB and PI3K/AKT/mTOR, and its potential in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C33H52O5 | N/A |

| Molecular Weight | 528.8 g/mol | [1] |

| CAS Number | 220880-90-0 | [1] |

| Parent Compound | Euscaphic Acid (C30H48O5) | [2] |

| Parent CAS Number | 53155-25-2 | [2] |

| Appearance | Solid (Euscaphic Acid) | [2] |

| Purity | >98% (Commercially available) | [1][2] |

Biological Activities and Mechanism of Action

Euscaphic acid exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Euscaphic acid has been shown to inhibit inflammatory responses in various in vitro and in vivo models.[3] Its mechanism involves the suppression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, euscaphic acid dose-dependently reduces the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 1: Inhibitory Effects of Euscaphic Acid on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Inhibition | Key Findings | Reference |

| NO Production | Concentration-dependent reduction | Suppression of iNOS expression | [4] |

| PGE2 Production | Concentration-dependent reduction | Downregulation of COX-2 expression | [4] |

| TNF-α Production | Concentration-dependent reduction | Reduced mRNA expression | [4] |

| IL-1β Production | Concentration-dependent reduction | Reduced mRNA expression | [4] |

The anti-inflammatory effects of euscaphic acid are mediated through the inhibition of the NF-κB signaling pathway. It prevents the degradation and phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, it interferes with the clustering of TRAF6 with IRAK1 and TAK1, leading to the blockage of IKK and MAPK activation.[4]

Anti-Cancer Activity

Euscaphic acid has demonstrated anti-proliferative and pro-apoptotic effects in several cancer cell lines, including nasopharyngeal carcinoma (NPC) and non-Hodgkin lymphoma cells.[5][6] It induces cell cycle arrest at the G1/S phase.[5]

Table 2: Anti-Cancer Effects of Euscaphic Acid

| Cancer Type | Cell Lines | Effects | Reference |

| Nasopharyngeal Carcinoma | CNE-1, C666-1 | Inhibition of proliferation, induction of apoptosis, G1/S phase cell cycle arrest | [5] |

| Non-Hodgkin Lymphoma | Raji | Inhibition of proliferation, induction of apoptosis | [6] |

The primary anti-cancer mechanism of euscaphic acid involves the suppression of the PI3K/AKT/mTOR signaling pathway. It has been shown to inhibit the expression of phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) in NPC cells.[5]

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition by Euscaphic Acid

Caption: Inhibition of the NF-κB signaling pathway by euscaphic acid.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Euscaphic Acid

Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane (B42991).

-

Dissolution: Dissolve euscaphic acid in anhydrous acetone (B3395972) or a mixture of acetone and an inert solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride.

-

Reagent Addition: Add an excess of 2,2-dimethoxypropane to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine (B128534) or sodium bicarbonate solution.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

-

Cell Culture and Treatment: Culture cancer cells (e.g., CNE-1) and treat with this compound for the desired time.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PI3K, p-AKT, AKT, p-mTOR, and mTOR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the anti-cancer potential.

Conclusion